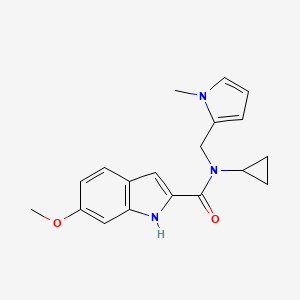

N-cyclopropyl-6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-6-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-21-9-3-4-15(21)12-22(14-6-7-14)19(23)18-10-13-5-8-16(24-2)11-17(13)20-18/h3-5,8-11,14,20H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXQXYJRLSTNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a methoxy group at the 6-position of the indole ring, and a pyrrol moiety linked through a methyl bridge. The structural formula can be represented as follows:

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. It has shown preferential cytotoxicity against rapidly dividing cancer cell lines such as A549 (lung cancer) compared to normal fibroblasts .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties with low minimum inhibitory concentrations (MIC) against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Molecular Interactions : Molecular docking studies have revealed that the compound interacts effectively with target proteins involved in cancer progression and microbial resistance, suggesting a potential for therapeutic applications in oncology and infectious diseases .

Efficacy in Biological Assays

Case Studies

- Tumor Inhibition Study : In a study involving xenograft models, this compound was administered to mice bearing A549 tumors. The results indicated a significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : A separate investigation assessed the compound's antibacterial properties against clinical isolates of MRSA. The study concluded that it exhibited potent activity, supporting its development as an alternative treatment for resistant bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-2-Carboxamide Derivatives

highlights N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18) as lipid-lowering agents. Key comparisons include:

- Substituent Position: The target compound has a 6-methoxy group on the indole ring, whereas ’s derivatives feature 5-methoxy or 5-chloro substitutions.

- N-Substituents : The target compound uses a cyclopropyl group and a pyrrole-methyl chain, contrasting with the benzoylphenyl groups in ’s analogs. Bulky aromatic substituents (e.g., benzoylphenyl) may enhance lipophilicity but reduce metabolic stability compared to the target’s smaller cyclopropyl and pyrrole groups .

Table 1: Structural Comparison of Indole-2-Carboxamides

Histone Deacetylase (HDAC) Inhibitors

lists HDAC inhibitors like MC1568, which shares a 1-methyl-1H-pyrrol-2-yl group with the target compound. MC1568’s structure includes a fluorophenyl-oxopropenyl chain linked to the pyrrole, while the target compound uses an indole-carboxamide scaffold. Notable contrasts:

- Zinc-Binding Motifs : HDAC inhibitors typically employ hydroxamate (e.g., Trichostatin-A) or benzamide (e.g., MS275) groups to chelate zinc in enzyme active sites. The target’s carboxamide moiety may mimic this function, but the absence of a hydroxyl or hydroxamate group could limit HDAC affinity .

- Selectivity : Pyrrole-containing HDAC inhibitors like MC1568 exhibit class-specific activity (e.g., Class II HDACs). The target compound’s indole core and lack of a hydroxamate group suggest divergent selectivity, though experimental data are needed .

Table 2: Comparison with HDAC Inhibitors

| Compound | Core Structure | Key Functional Groups | HDAC Class Selectivity |

|---|---|---|---|

| MC1568 | Phenyl-pyrrole | 3-(3-Fluorophenyl)−3-oxopropenyl | Class II HDACs |

| Target | Indole-2-carboxamide | Cyclopropyl, (1-methylpyrrol-2-yl)methyl | Unknown |

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with indole-2-carboxylic acid derivatives. Key steps include:

- Amide coupling : Reacting cyclopropylamine with activated indole-2-carboxylic acid intermediates (e.g., acid chlorides or mixed anhydrides) under reflux conditions in polar aprotic solvents like DMF or THF .

- N-alkylation : Introducing the (1-methyl-1H-pyrrol-2-yl)methyl moiety via nucleophilic substitution or reductive amination, often using NaBH₃CN or Pd-catalyzed cross-coupling .

- Yield optimization : Adjusting stoichiometry (1.1–1.5 equiv of reagents), temperature (reflux at 80–100°C), and purification via column chromatography (e.g., SiO₂ with DCM/EtOAc gradients) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its purity?

- ¹H/¹³C NMR : Critical for verifying substituent positions and stereochemistry. For example, the cyclopropyl group shows distinct splitting patterns (δ 0.5–2.8 ppm, m) .

- LC-MS/HPLC : Confirms molecular weight ([M+H]⁺ peaks) and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .

- HRMS : Validates exact mass (e.g., error <5 ppm) for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

Discrepancies often arise from dynamic effects (e.g., rotamers) or incorrect assignments. Mitigation strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns proton-proton correlations .

- DFT calculations : Predicts chemical shifts using software like Gaussian or ADF, comparing with experimental data .

- Crystallographic validation : Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous structural data .

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound in biological assays?

- Substituent variation : Modifying the methoxy group (position 6) or pyrrole-methyl moiety to assess impact on target binding .

- Enzyme inhibition assays : Testing IC₅₀ values against kinases or GPCRs using fluorescence polarization or SPR .

- Molecular docking : Validates binding modes in homology models (e.g., AutoDock Vina) .

Q. What methodologies are recommended for X-ray crystallographic analysis of this compound to determine its three-dimensional conformation?

- Crystallization : Use vapor diffusion with solvents like DMF/water or EtOAc/hexane to grow single crystals .

- Data collection : High-resolution (<1.0 Å) synchrotron radiation minimizes errors in electron density maps .

- Refinement : SHELXL for anisotropic displacement parameters and validation via R-factor convergence (<5%) .

Q. How can researchers address low yields in the coupling step during the synthesis of this compound, and what analytical techniques are critical for troubleshooting?

- Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig couplings, optimizing ligand ratios (e.g., Xantphos) .

- In situ monitoring : React-IR or LC-MS tracks intermediate formation and identifies side reactions .

- Purification : Use preparative HPLC to isolate low-abundance products from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.